molecular formula C28H40N4O5S B13679978 (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B13679978
M. Wt: 544.7 g/mol
InChI Key: KSJZUBOFCXMSQT-UHFFFAOYSA-N
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Description

(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a thiazole group, and a Boc-protected amino group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the protection of amino groups, formation of the pyrrolidine ring, and introduction of the thiazole group. Common reagents used in these reactions include Boc anhydride for amino protection, thiazole derivatives, and various coupling agents to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The thiazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure allows for the design of inhibitors or activators of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with active sites of enzymes. The thiazole group can participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide
  • This compound

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring, a thiazole group, and a Boc-protected amino group. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

tert-butyl N-[1-[4-hydroxy-2-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O5S/c1-16(18-9-11-19(12-10-18)22-17(2)29-15-38-22)30-24(34)21-13-20(33)14-32(21)25(35)23(27(3,4)5)31-26(36)37-28(6,7)8/h9-12,15-16,20-21,23,33H,13-14H2,1-8H3,(H,30,34)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZUBOFCXMSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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